tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVCBIUEAFIONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:
Bicyclo[1.1.1]pentane Derivative Formation: : The bicyclo[1.1.1]pentane core structure is synthesized through a series of organic reactions, often starting from simpler cyclic compounds.
Introduction of the N'-hydroxycarbamimidoyl Group: : This involves the reaction of the bicyclo[1.1.1]pentane derivative with reagents such as hydroxylamine and carbamates under controlled conditions.
Tert-Butylation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxycarbamimidoyl group (-C(=NOH)NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the imine-like moiety to nitro or carbonyl derivatives. For example:
Reaction Pathway :
This transformation is critical for synthesizing ureido derivatives, as observed in structurally related bicyclo[1.1.1]pentane carbamates .
Reduction Reactions
The hydroxycarbamimidoyl group is reducible to amines or alcohols using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation:
Example :
Reduction pathways are leveraged to generate aminomethyl-substituted bicyclo[1.1.1]pentane derivatives, such as tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: 1638765-05-5), a key intermediate in drug discovery .
Substitution Reactions
The tert-butyl carbamate group undergoes nucleophilic substitution under acidic or basic conditions. For instance, treatment with HCl in dioxane cleaves the Boc group, yielding a free amine:
Reaction :
This deprotection step is essential for further functionalization in medicinal chemistry applications .
Hydrolysis and Stability
The carbamate linkage is stable under neutral conditions but hydrolyzes in strongly acidic or alkaline media:
Hydrolysis :
Hydrolysis kinetics depend on pH and temperature, with faster degradation observed at extremes (pH < 3 or pH > 10) .
Comparative Reactivity
The compound’s reactivity differs from analogs due to its substituents:
Reaction Optimization Data
Critical parameters for key reactions are summarized below:
Mechanistic Insights
-
Oxidation : Proceeds via a two-electron transfer mechanism, forming a nitroxide intermediate.
-
Reduction : LiAlH₄ acts through hydride transfer to the imine nitrogen, followed by protonation.
-
Hydrolysis : Acid-catalyzed cleavage involves protonation of the carbamate oxygen, destabilizing the Boc group .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme mechanisms and interactions with biological macromolecules. Its derivatives can serve as probes or inhibitors in biochemical assays.
Medicine
The compound and its derivatives have potential applications in drug development. They can be used to create new therapeutic agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[1.1.1]pentane scaffold is highly modular. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Insights
- Bioisosteric Utility : Bicyclo[1.1.1]pentanes mimic tert-butyl groups but reduce metabolic liabilities. For example, the CF₃ analog (CAS 1886967-53-8) offers enhanced resistance to oxidative metabolism .
- Synthetic Accessibility : Hydroxymethyl and hydroxyethyl derivatives (CAS 1638765-26-0, 1936602-36-6) are synthesized in fewer steps than the target compound, which requires specialized reagents for the hydroxycarbamimidoyl group .
Biological Activity
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique bicyclic structure and functional groups suggest diverse biological activities, particularly in relation to enzyme interactions and cellular mechanisms.
- Molecular Formula: CHNO
- Molecular Weight: 241.29 g/mol
- IUPAC Name: tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through the hydroxycarbamimidoyl group, which can form hydrogen bonds with proteins or enzymes. This interaction may influence various biochemical pathways, enhancing binding affinity and selectivity due to the structural stability provided by the bicyclo[1.1.1]pentane core.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
- Cytotoxicity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, although detailed investigations are still required to elucidate these effects fully .
Cytotoxicity Assays
In vitro studies have demonstrated that related compounds exhibit moderate cytotoxicity against various cancer cell lines, suggesting that similar effects may be observed with this compound:
| Cell Line | IC (μg/mL) | Comments |
|---|---|---|
| NSCLC-N6 | 11.26 | Moderate cytotoxicity observed |
| P388 | 15.26 | Cell proliferation inhibition noted |
These findings indicate a need for further exploration into the compound's mechanism of action and potential therapeutic applications .
Interaction Studies
Ongoing research is focused on understanding how this compound binds to target proteins or enzymes:
- Binding Affinity: The bicyclic structure enhances the compound's binding capabilities, potentially leading to increased efficacy in inhibiting target enzymes.
- Hydrogen Bonding: The hydroxycarbamimidoyl moiety facilitates interactions with biomolecules, which could be critical for its biological activity .
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate | Carboxylate instead of carbamate | Lacks carbamate functionality |
| tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Amino group present | Different functional group leading to varied reactivity |
This table illustrates how the specific combination of functional groups in this compound enhances its potential biological activity compared to its analogs .
Q & A
Q. Q1. What are standard synthetic routes for tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate under mild conditions?
A: Hydrogen borrowing alkylation using iridium catalysts at room temperature is a robust method. For example, tert-amyl alcohol can serve as a solvent, followed by purification via silica gel column chromatography (elution with 0–2% methanol in CH₂Cl₂ + 1% triethylamine). This approach minimizes thermal degradation and preserves the bicyclo[1.1.1]pentane scaffold .
Advanced Synthesis
Q. Q2. How can reaction yields be optimized when introducing sensitive functional groups (e.g., hydroxycarbamimidoyl)?
A: Employ inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxycarbamimidoyl group. Low temperatures (0–4°C) during coupling reactions and the use of protecting groups (e.g., Boc for amines) can enhance stability. Pre-activation of reagents, such as converting hydroxyl groups to triflates for nucleophilic substitution, may improve efficiency .
Characterization
Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this compound?
A:
- ¹H/¹³C NMR : Key for verifying the bicyclo[1.1.1]pentane core and tert-butyl carbamate. Compare shifts to analogs (e.g., δ 134.9–126.0 ppm for aromatic protons in related bicyclo systems) .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., calc’d [M+H⁺] for C₁₄H₁₈N: 200.1439; observed: 200.1440) .
Stability
Q. Q4. What storage conditions ensure the compound’s stability?
A: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Use desiccants (silica gel) to minimize hydrolysis of the carbamate group. Stability data for similar bicyclo compounds indicate ≥2-year shelf life under these conditions .
Purity Analysis
Q. Q5. How should researchers assess purity and detect impurities?
A: Use HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times to reference standards (e.g., methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate, purity 95%) . For trace metals, ICP-MS is recommended if catalytic residues are suspected .
Data Contradictions
Q. Q6. How to resolve conflicting NMR data for bicyclo[1.1.1]pentane derivatives?
A: Discrepancies in δ values may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Re-run spectra with internal standards (e.g., TMS) and cross-validate using 2D NMR (COSY, HSQC). For example, δ 60.8 ppm in ¹³C NMR corresponds to carbamate carbonyls in CDCl₃ .
Toxicology
Q. Q7. What strategies address the lack of toxicological data for this compound?
A: Conduct in vitro assays:
- MTT assay for cytotoxicity (IC₅₀ in HEK293 or HepG2 cells).
- Ames test for mutagenicity (S. typhimurium strains TA98/TA100).
Refer to analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate) showing no acute toxicity in preliminary studies .
Ecological Impact
Q. Q8. How to evaluate environmental risks without ecotoxicological data?
A: Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradability (t₁/₂) and bioaccumulation (log Kow). For similar carbamates, log Kow ≈ 3.2 suggests moderate mobility in soil .
Mechanistic Studies
Q. Q9. How can the bicyclo[1.1.1]pentane moiety influence biological activity?
A: The rigid scaffold enhances metabolic stability and mimics para-substituted aryl groups. For example, bicyclo derivatives act as ATF4 inhibitors in cancer models by disrupting protein-protein interactions . Use SPR or ITC to measure binding affinity to target proteins.
Functional Group Tolerance
Q. Q10. Which synthetic methods tolerate diverse functional groups (e.g., hydroxycarbamimidoyl)?
A: Iridium-catalyzed hydrogen borrowing alkylation (General Procedure A) accommodates amines, alcohols, and halides. For example, (3-(pyrrolidin-1-ylmethyl)bicyclo[1.1.1]pentan-1-yl)methanol reacts cleanly with ketones at 23°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
